molecular formula C19H16FN5 B2813306 N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-57-8

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2813306
CAS No.: 890896-57-8
M. Wt: 333.37
InChI Key: JBUHXBNLRQMCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a bicyclic pyrazolo[3,4-d]pyrimidine core. Key structural features include:

  • A 4-fluorophenyl group at the 1-position of the pyrazole ring.
  • A 2,5-dimethylphenyl substituent on the pyrimidine nitrogen.

Its design leverages substituent modifications to optimize target binding, solubility, and pharmacokinetics.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5/c1-12-3-4-13(2)17(9-12)24-18-16-10-23-25(19(16)22-11-21-18)15-7-5-14(20)6-8-15/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUHXBNLRQMCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-amino-3-cyano-1H-pyrazole and 4-fluorobenzaldehyde, under acidic or basic conditions.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted pyrazolo[3,4-d]pyrimidine with an amine group, typically under mild conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs

Compound Name Substituents (Pyrazole/Pyrimidine) Molecular Formula Activity/Notes Source
Target Compound 4-fluorophenyl/2,5-dimethylphenyl C₁₉H₁₇FN₆ Kinase inhibitor (hypothetical) N/A
S29 () 4-fluorobenzyl/chlorophenyl-ethyl C₂₁H₁₇Cl₂FN₆ IC₅₀ = 5.74 ng/mL (neuroblastoma)
N-(2-fluorophenyl)-... () 2-fluorophenyl/NH₂ C₁₁H₈FN₅ Structural isomer
1-(2,4-dimethylphenyl)-... () 2,4-dimethylphenyl/4-methylbenzyl C₂₁H₂₁N₅ Improved solubility

Notes

Structure-Activity Relationship (SAR):

  • Fluorine at the para position (4-fluorophenyl) optimizes hydrogen bonding with kinase ATP pockets, as seen in S29 .
  • Methyl groups on aryl rings (e.g., 2,5-dimethylphenyl) enhance metabolic stability by reducing oxidative degradation .

Contradictions and Gaps: While S29 shows nanomolar potency, analogs with benzyl or chlorophenyl groups lack reported activity data, highlighting the need for further pharmacological profiling. Positional isomers (2- vs. 4-fluorophenyl) require comparative binding assays to validate SAR hypotheses.

Synthetic Accessibility:

  • Copper-catalyzed N-arylation () and Vilsmeier–Haack reactions () are common strategies for pyrazolopyrimidine derivatization .

Q & A

Basic: What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Core Formation : Condensation of phenylhydrazine with carbonitriles or substituted pyrimidinones under reflux in ethanol .
  • Substituent Introduction : Alkylation or nucleophilic displacement reactions using reagents like α-chloroacetamides or fluorinated aryl halides to introduce the 4-fluorophenyl and 2,5-dimethylphenyl groups .
  • Optimization : Use polar aprotic solvents (e.g., DMSO, acetonitrile) and phase-transfer catalysts to enhance reaction efficiency. Temperature control (60–100°C) and purification via column chromatography are critical for yields >70% .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions or off-target effects. To address this:

  • Target Validation : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to confirm binding specificity. Compare results with structurally related controls (e.g., PP3 vs. PP2 in Src-family kinase inhibition assays) .
  • Data Normalization : Include internal controls for cellular permeability (e.g., ATP levels) and validate findings across multiple cell lines (e.g., HEK293, HeLa) .
  • Structural Analysis : Perform crystallography or molecular docking to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .

Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key for confirming substituent positions. For example, aromatic protons (δ 7.2–8.3 ppm) and NH signals (δ ~11.8 ppm) in DMSO-d6 .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) with ESI-MS to verify purity (>95%) and molecular weight (e.g., calculated m/z 402.4) .
  • XRD : Resolve crystallographic ambiguity; pyrazolo[3,4-d]pyrimidine derivatives often exhibit dihedral angles of 12–86° between aromatic planes .

Advanced: What in vitro assays are suitable for evaluating its kinase inhibition potential?

Methodological Answer:

  • Enzyme Assays : Measure IC50 values using recombinant kinases (e.g., Abl1, Src) via ADP-Glo™ Kinase Assay .
  • Cellular Assays :
    • Proliferation Inhibition : MTT assays in leukemia (K562) or breast cancer (MCF-7) cell lines.
    • Target Engagement : Western blotting for phosphorylated downstream targets (e.g., STAT5, CrkL) .
  • Selectivity Screening : Compare activity against >50 kinases to identify off-target effects .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

  • Solvent Selection : Replace ethanol with DMF or DMSO to enhance solubility of hydrophobic intermediates .
  • Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura coupling of fluorophenyl groups; optimal yields achieved at 80°C under inert atmosphere .
  • Workflow Adjustments :
    • Quenching : Use ice-cold water to precipitate crude product.
    • Purification : Sequential recrystallization (ethyl acetate/hexane) followed by size-exclusion chromatography .

Basic: What are the storage and stability considerations for this compound?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation. Use desiccants (silica gel) to avoid hydrolysis .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. Degradation <5% indicates suitability for long-term use .

Advanced: How do electronic effects of substituents influence its pharmacological profile?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -F) : Enhance kinase binding via hydrophobic interactions (e.g., 4-fluorophenyl increases Abl1 inhibition by 3-fold vs. phenyl) .
  • Electron-Donating Groups (e.g., -OCH3) : Improve solubility but may reduce blood-brain barrier penetration (logP increases by 0.5 units) .
  • Steric Effects : 2,5-Dimethylphenyl reduces off-target binding to cytochrome P450 enzymes (CYP3A4 IC50 >10 μM) .

Advanced: What computational tools can predict its ADMET properties?

Methodological Answer:

  • Software : Use SwissADME or ADMETLab 2.0 for predictions:
    • Absorption : High Caco-2 permeability (Papp >8 × 10⁻⁶ cm/s).
    • Toxicity : Low hERG inhibition risk (IC50 >30 μM) .
  • Validation : Compare with experimental data (e.g., Caco-2 assays, Ames test) to refine models .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles.
  • Waste Disposal : Neutralize with 10% NaOH before incineration .
  • Acute Toxicity : LD50 (oral, rat) >500 mg/kg; handle in fume hood to avoid inhalation .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Core Modifications : Replace pyrazolo[3,4-d]pyrimidine with pyrrolo[2,3-d]pyrimidine to alter kinase selectivity .
  • Substituent Optimization :
    • Position 1 : 4-Fluorophenyl improves target affinity.
    • Position 4 : 2,5-Dimethylphenyl reduces metabolic clearance (t1/2 >4 h in hepatocytes) .
  • Bioisosteres : Replace -NH with -O in the pyrimidine ring to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.